molecular formula C26H23N5O B11286362 2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B11286362
M. Wt: 421.5 g/mol
InChI Key: NYBQWXKNLWEOSW-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a quinoxaline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, each with distinct chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Benzylamine Derivatives: Molecules with benzylamine groups attached to various aromatic systems.

    Pyrroloquinoxaline Compounds: Structures that share the pyrroloquinoxaline framework with different functional groups.

Uniqueness

What sets 2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

2-amino-1-benzyl-N-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H23N5O/c1-16-12-13-19(14-17(16)2)28-26(32)22-23-25(30-21-11-7-6-10-20(21)29-23)31(24(22)27)15-18-8-4-3-5-9-18/h3-14H,15,27H2,1-2H3,(H,28,32)

InChI Key

NYBQWXKNLWEOSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5)N)C

Origin of Product

United States

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